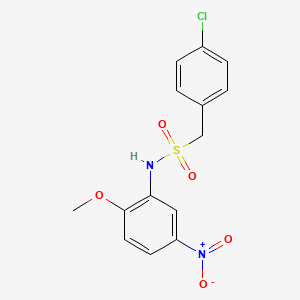![molecular formula C20H23N3O B4190056 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4190056.png)
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide
Vue d'ensemble
Description
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide, also known as BZI-1, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mécanisme D'action
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide exerts its effects through the modulation of various biological pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which is a key step in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide is its ability to modulate multiple biological pathways, making it a potential candidate for the treatment of various diseases. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to have low toxicity, making it a safer alternative to other drugs. However, one of the limitations of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide. One area of research is the development of more efficient synthesis methods that can yield higher purity compounds. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide and its effects on various biological pathways. Another area of research is the development of more effective drug delivery systems that can enhance the solubility and bioavailability of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide in humans.
Applications De Recherche Scientifique
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its role in cancer therapy. Studies have shown that N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to be effective in reducing inflammation and oxidative stress, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-4-14-23-18-13-9-8-12-17(18)22-19(23)15(2)21-20(24)16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUOMBUKUKRRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Butyl-1H-1,3-benzodiazol-2-YL)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4189984.png)

![N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4189999.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190005.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B4190011.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4190018.png)
![1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4190026.png)
![4-[(2-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4190033.png)
![N-[2-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4190036.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B4190040.png)
![3-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190048.png)
![N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4190060.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4190065.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B4190069.png)